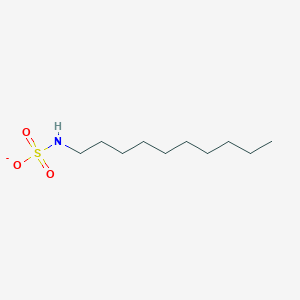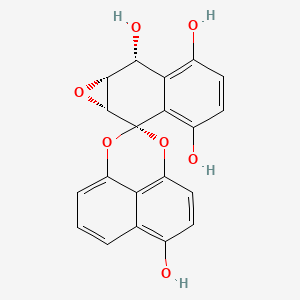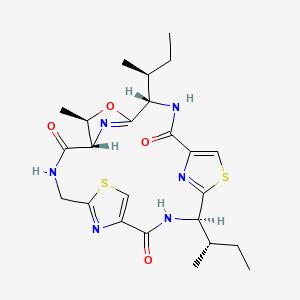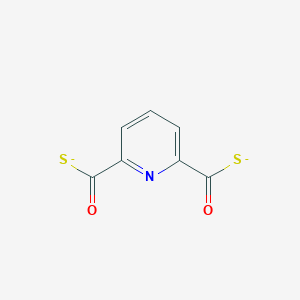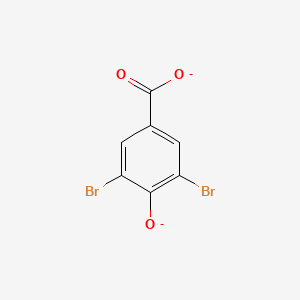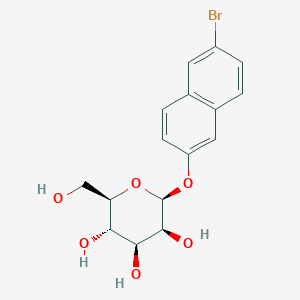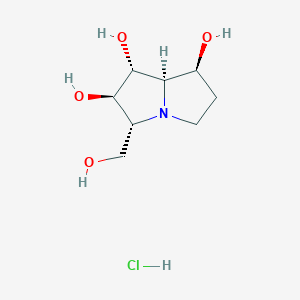![molecular formula C33H36N4O3 B1263540 (2S)-2-AMINOPROPYL ESTER N2-[[2-(2-NAPHTHALENYL)-1H-BENZ[G]INDOL-3-YL]ACETYL]-D-LYSINE](/img/structure/B1263540.png)
(2S)-2-AMINOPROPYL ESTER N2-[[2-(2-NAPHTHALENYL)-1H-BENZ[G]INDOL-3-YL]ACETYL]-D-LYSINE
Vue d'ensemble
Description
(2S)-2-AMINOPROPYL ESTER N2-[[2-(2-NAPHTHALENYL)-1H-BENZ[G]INDOL-3-YL]ACETYL]-D-LYSINE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthalene ring, an indole moiety, and multiple amino groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of (2S)-2-AMINOPROPYL ESTER N2-[[2-(2-NAPHTHALENYL)-1H-BENZ[G]INDOL-3-YL]ACETYL]-D-LYSINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthalene-indole intermediate: This step involves the reaction of naphthalene derivatives with indole compounds under specific conditions to form the naphthalene-indole intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Amination: The acetylated product undergoes amination with 2-aminopropyl and 6-aminohexanoate groups using reagents like ammonia or amines under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and automated processes to ensure consistency and scalability.
Analyse Des Réactions Chimiques
(2S)-2-AMINOPROPYL ESTER N2-[[2-(2-NAPHTHALENYL)-1H-BENZ[G]INDOL-3-YL]ACETYL]-D-LYSINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
(2S)-2-AMINOPROPYL ESTER N2-[[2-(2-NAPHTHALENYL)-1H-BENZ[G]INDOL-3-YL]ACETYL]-D-LYSINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Researchers are investigating its potential as a therapeutic agent due to its unique structure and functional groups.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its chemical properties.
Mécanisme D'action
The mechanism of action of (2S)-2-AMINOPROPYL ESTER N2-[[2-(2-NAPHTHALENYL)-1H-BENZ[G]INDOL-3-YL]ACETYL]-D-LYSINE involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds with biological molecules, while the naphthalene and indole moieties can participate in π-π interactions. These interactions can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.
Comparaison Avec Des Composés Similaires
Similar compounds to (2S)-2-AMINOPROPYL ESTER N2-[[2-(2-NAPHTHALENYL)-1H-BENZ[G]INDOL-3-YL]ACETYL]-D-LYSINE include:
Naphthalen-2-yl 2-aminobenzoate: This compound shares the naphthalene ring but lacks the indole moiety and additional amino groups.
2-Amino-2-(naphthalen-1-yl)acetic acid: Similar in structure but with different functional groups and a simpler overall structure.
(S)-((S)-2-aminopropyl) 6-amino-2-(2-(2-(naphthalen-2-yl-1H-benzo[g]indol-3-yl)acetyl)amino)hexanoate: A stereoisomer of the compound with similar properties but different spatial arrangement.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-aminopropyl 6-amino-2-[[2-(2-naphthalen-2-yl-1H-benzo[g]indol-3-yl)acetyl]amino]hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N4O3/c1-21(35)20-40-33(39)29(12-6-7-17-34)36-30(38)19-28-27-16-15-23-9-4-5-11-26(23)32(27)37-31(28)25-14-13-22-8-2-3-10-24(22)18-25/h2-5,8-11,13-16,18,21,29,37H,6-7,12,17,19-20,34-35H2,1H3,(H,36,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVRGDRCCNEGBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C(CCCCN)NC(=O)CC1=C(NC2=C1C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


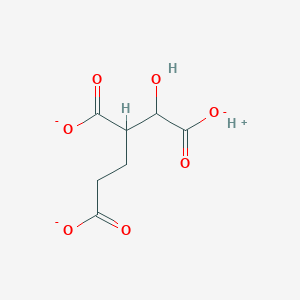
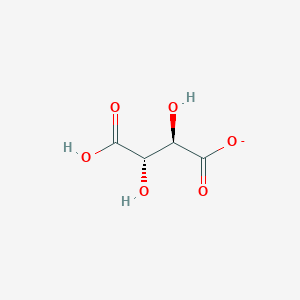

![[(2R)-2-[(6Z,9Z)-octadeca-6,9-dienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263461.png)
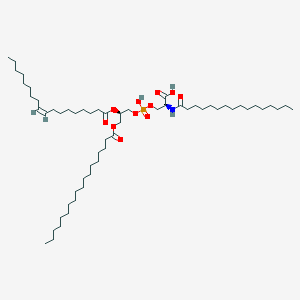

![[5-[(3,4-Difluorophenoxy)methyl]-3-isoxazolyl]-(3-propoxy-1-piperidinyl)methanone](/img/structure/B1263464.png)
